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For researchers, scientists, and drug development professionals, understanding the functional

conservation and divergence of key signaling proteins across species is paramount for

translational research. This guide provides a comprehensive functional comparison of Protein

Zero Related (PZR) orthologs, transmembrane glycoproteins pivotal in cell adhesion, migration,

and signaling. Through a synthesis of available experimental data, we illuminate the similarities

and distinctions among PZR orthologs from various species, offering insights for future

research and therapeutic development.

Protein Zero Related (PZR), encoded by the MPZL1 gene, is a member of the immunoglobulin

superfamily. It functions as a critical signaling hub, notably as a receptor for the lectin

Concanavalin A (ConA) and as a regulator of the SH2 domain-containing protein tyrosine

phosphatase-2 (SHP-2) and Src family kinases.[1][2] Its involvement in cellular processes such

as adhesion and migration has implicated PZR in various physiological and pathological

conditions, including cancer.[1][3] This guide dissects the functional characteristics of PZR

orthologs, with a focus on human and murine PZR, while also exploring available data on other

model organisms.

Quantitative Functional Comparison of PZR
Orthologs
To facilitate a clear comparison of the functional attributes of PZR orthologs, the following table

summarizes key quantitative data. It is important to note that direct comparative experimental
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data for many of these parameters across a wide range of species is limited. Much of the

available information is derived from studies on human and mouse PZR.
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Functional
Parameter

Human (Homo
sapiens)

Mouse (Mus
musculus)

Other Species
Method of
Measurement

Amino Acid

Identity
100%

~80% identity,

~86% similarity

Data not

available

Sequence

Alignment

Extracellular

Domain

Similarity

100% ~98% similarity
Data not

available

Sequence

Alignment

Binding Affinity to

SHP-2 (Kd)

Data not

available for

direct PZR-SHP2

interaction.

However, ITIM-

containing

peptides (similar

to PZR's motifs)

bind to the N-

SH2 domain of

SHP2 with Kd

values in the low

micromolar

range.

Data not

available for

direct PZR-SHP2

interaction.

Data not

available

Isothermal

Titration

Calorimetry

(ITC), Surface

Plasmon

Resonance

(SPR)

Binding Affinity to

Concanavalin A

Strong

association

demonstrated.[2]

Quantitative Kd

values not

available.

Strong

association

demonstrated.

Quantitative Kd

values not

available.

Data not

available

Affinity

Chromatography,

Co-

immunoprecipitat

ion

Tyrosine

Phosphorylation

Readily

phosphorylated

upon ConA

stimulation or in

v-Src

transformed

cells.[2]

Readily

phosphorylated.

Stoichiometry not

quantified.

Data not

available

Western Blotting

with anti-

phosphotyrosine

antibodies, Mass

Spectrometry
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Stoichiometry not

quantified.

Cell Migration

Promotes SHP-

2-mediated cell

migration on

fibronectin.[4]

Functionally

mimics human

PZR in

accelerating

SHP-2-mediated

cell migration on

fibronectin.[4]

Data not

available

Wound Healing

Assay, Transwell

Migration Assay

PZR Signaling Pathways
The canonical signaling pathway for PZR has been primarily elucidated in mammalian systems.

Upon ligand binding, such as with Concanavalin A, or through other stimuli, PZR undergoes a

series of molecular events culminating in the regulation of cell migration and other cellular

processes.
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Figure 1: Canonical PZR signaling pathway initiated by Concanavalin A binding.

An alternative signaling axis for PZR has been identified in the context of innate immunity.
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Figure 2: PZR's role in suppressing the innate immune response to RNA viruses.

Experimental Protocols
The functional characterization of PZR orthologs relies on a variety of well-established

experimental techniques. Below are detailed methodologies for key assays cited in PZR

research.

Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess collective cell migration in vitro.

Protocol:
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Cell Seeding: Plate cells in a 6-well plate and culture until they reach approximately 90%

confluency, forming a monolayer.

Creating the "Wound": Use a sterile 10 µL pipette tip to create a linear scratch in the cell

monolayer.

Washing: Gently wash the wells twice with Phosphate Buffered Saline (PBS) to remove

detached cells and debris.

Incubation: Replace the PBS with a serum-free culture medium to prevent cell proliferation

from confounding migration measurements.

Imaging: Capture images of the scratch at defined time points (e.g., 0, 6, 24, and 48 hours)

using an inverted microscope.

Analysis: Measure the width of the scratch at multiple points for each time point. The rate of

wound closure is calculated to determine cell migration speed. ImageJ software is commonly

used for this analysis.

Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant across a

porous membrane.

Protocol:

Chamber Preparation: Use Transwell inserts with an appropriate pore size (e.g., 8-µm). For

invasion assays, the upper chamber is coated with a basement membrane extract like

Matrigel.

Chemoattractant Gradient: Fill the lower chamber with a complete culture medium containing

a chemoattractant (e.g., 10% Fetal Bovine Serum).

Cell Seeding: Resuspend cells in a serum-free medium and seed them into the upper

chamber of the Transwell insert.

Incubation: Incubate the plate for a sufficient period (e.g., 24 hours) to allow for cell migration

through the pores.
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Fixation and Staining: After incubation, remove the non-migrated cells from the upper

surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of

the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

Quantification: Capture images of the stained cells under an inverted microscope and count

the number of migrated cells in several random fields.

Co-immunoprecipitation for Protein-Protein Interactions
This technique is used to determine if two proteins physically interact within a cell.

Protocol:

Cell Lysis: Lyse cells expressing the proteins of interest in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific

binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the

proteins of interest (the "bait" protein) overnight at 4°C.

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture

the antibody-protein complex.

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting: Analyze the eluted proteins by Western blotting using an antibody specific

to the other protein of interest (the "prey" protein).

Experimental Workflow for Functional Comparison
A logical workflow is essential for the systematic comparison of PZR orthologs.
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Figure 3: A typical experimental workflow for comparing the function of PZR orthologs.

Conclusion
The functional analysis of PZR orthologs reveals a high degree of conservation in the signaling

pathways governing cell migration, particularly between human and mouse. The core

mechanism involving ligand-induced phosphorylation and subsequent recruitment of SHP-2

appears to be a fundamental aspect of PZR function. However, the lack of extensive
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quantitative data and functional studies on PZR orthologs in more distantly related species

presents a significant knowledge gap. Future research should focus on the direct comparative

analysis of binding affinities, phosphorylation dynamics, and migratory potential of a broader

range of PZR orthologs. Such studies will not only enhance our understanding of the evolution

of this important signaling molecule but also provide a more robust basis for the development

of targeted therapies for PZR-related diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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